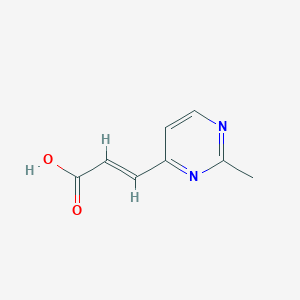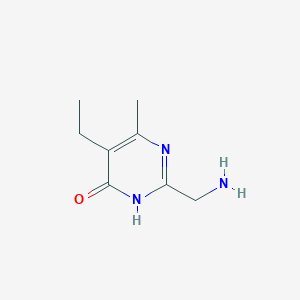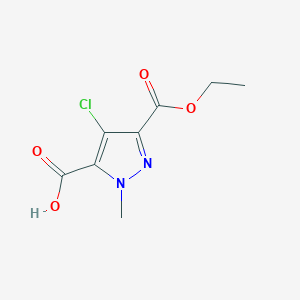
4-Chloro-3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with a complex structure that includes a pyrazole ring substituted with chlorine, ethoxycarbonyl, and carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-nitropyrazole with ethyl chloroformate under basic conditions to introduce the ethoxycarbonyl group. Subsequent reduction of the nitro group to an amine, followed by carboxylation, yields the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols. Substitution reactions can result in various substituted pyrazoles.
科学研究应用
4-Chloro-3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 4-Chloro-3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-(ethoxycarbonyl)phenylboronic acid
- 4-Chloro-3-(ethoxycarbonyl)phenylboronic acid pinacol ester
Uniqueness
4-Chloro-3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C8H9ClN2O4 |
|---|---|
分子量 |
232.62 g/mol |
IUPAC 名称 |
4-chloro-5-ethoxycarbonyl-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O4/c1-3-15-8(14)5-4(9)6(7(12)13)11(2)10-5/h3H2,1-2H3,(H,12,13) |
InChI 键 |
BECBMHRBLNGTCL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NN(C(=C1Cl)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



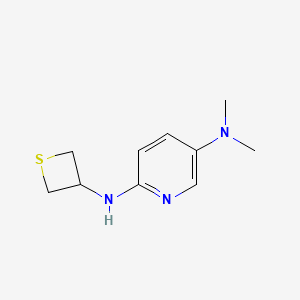
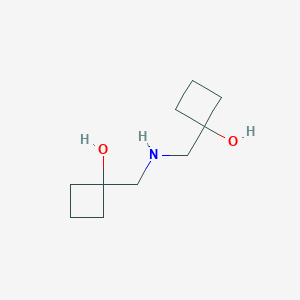
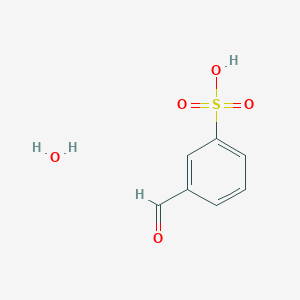


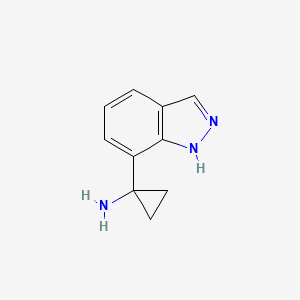
![Rel-3-benzyl 8-(tert-butyl) (1R,5R)-1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B15277187.png)
![Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine](/img/structure/B15277199.png)
![tert-Butyl 5'-amino-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B15277200.png)
![tert-Butyl (S)-(3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15277205.png)
